molecular formula C18H20N2O3S2 B2461848 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone CAS No. 2034607-57-1

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone

Cat. No.: B2461848
CAS No.: 2034607-57-1
M. Wt: 376.49
InChI Key: LLIAJWPIKGDHBW-UHFFFAOYSA-N
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Description

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone is a complex organic compound that features a thiazepane ring, a pyridine ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the phenyl group and the pyridine ring. The thioether linkage is then formed through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated pyridine derivatives or substituted thiazepane derivatives.

Scientific Research Applications

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazepane ring and pyridine ring can engage in hydrogen bonding, hydrophobic interactions, or π-π stacking with biological molecules, influencing their function.

Comparison with Similar Compounds

  • 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-3-ylthio)ethanone
  • 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-2-ylthio)ethanone

Comparison: Compared to its analogs, 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone is unique due to the position of the pyridine ring, which can influence its reactivity and interaction with other molecules. The specific arrangement of functional groups can lead to differences in biological activity and chemical properties, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-pyridin-4-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c21-18(14-24-16-6-9-19-10-7-16)20-11-8-17(25(22,23)13-12-20)15-4-2-1-3-5-15/h1-7,9-10,17H,8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIAJWPIKGDHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CSC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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